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Introduction

Baxdrostat (formerly CIN-107) is a novel, potent, and highly selective oral inhibitor of
aldosterone synthase (encoded by the CYP11B2 gene).[1][2][3] It represents a promising
therapeutic agent for conditions driven by excess aldosterone, most notably treatment-resistant
and uncontrolled hypertension.[4][5] By directly targeting the final enzyme in the aldosterone
synthesis pathway, baxdrostat effectively reduces aldosterone levels without significantly
impacting cortisol production, a key limitation of earlier, less selective inhibitors. This document
provides an in-depth technical guide to the pharmacokinetics (PK) and pharmacodynamics
(PD) of baxdrostat, summarizing key clinical trial data, experimental methodologies, and its
underlying mechanism of action.

Mechanism of Action

Baxdrostat exerts its therapeutic effect by inhibiting aldosterone synthase (CYP11B2), the
enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal zona
glomerulosa. This direct inhibition leads to a reduction in circulating aldosterone. A critical
feature of baxdrostat is its high selectivity for CYP11B2 over CYP11B1 (11p3-hydroxylase), the
enzyme responsible for the final step in cortisol synthesis. Preclinical and early clinical studies
have demonstrated a selectivity of over 100-fold, which minimizes the risk of adrenal
insufficiency and other cortisol-related adverse effects.
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Baxdrostat inhibits aldosterone synthase (CYP11B2) in the RAAS pathway.

Pharmacokinetics

Baxdrostat is characterized by rapid oral absorption and a half-life that supports once-daily
dosing. Pharmacokinetic parameters have been primarily defined through Phase 1 studies in
healthy volunteers.

Absorption and Distribution

Following oral administration, baxdrostat is rapidly absorbed, with peak plasma concentrations
(Cmax) typically observed within 2 to 4 hours. Plasma levels of the drug increase proportionally
with ascending doses.

Metabolism and Excretion

A Phase 1 study in participants with varying degrees of renal function evaluated the
pharmacokinetics of a single 10-mg dose of baxdrostat. The results indicated that renal
impairment had no significant impact on the systemic exposure or clearance of baxdrostat.
Plasma concentration-time curves were similar across all groups, from normal renal function to
kidney failure. Approximately 12% of the drug was excreted in the urine in both the control
group and the group with moderate to severe renal impairment, suggesting that dose
adjustments for patients with kidney disease are likely unnecessary based on pharmacokinetic
differences.
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Drug-Drug Interactions

Given the high comorbidity of diabetes and hypertension, the potential for interaction with
metformin has been studied. An in-vitro study indicated that baxdrostat inhibits the MATE1 and
MATEZ2-K renal transporters, for which metformin is a substrate. However, a subsequent clinical
study in healthy volunteers demonstrated that co-administration of baxdrostat did not
significantly alter the plasma or urine pharmacokinetics of metformin, suggesting that dose
adjustments are unlikely to be required when these drugs are used concomitantly.

Table 1: Summary of Baxdrostat Pharmacokinetic Parameters in Healthy Volunteers

Parameter Value Source

Time to Peak Concentration
2 - 4 hours
(Tmax)

Mean Half-life (t%2) ~26 - 31 hours

] ) Plasma levels increase
Dose Proportionality ] )
proportionally with dose

No significant impact on
Effect of Renal Impairment systemic exposure or

clearance

| Urinary Excretion (unchanged) | ~12% in normal to severely impaired renal function | |

Pharmacodynamics

The pharmacodynamic effects of baxdrostat are characterized by a dose-dependent reduction
in plasma aldosterone, a corresponding increase in plasma renin activity, and a subsequent
reduction in blood pressure, all without a meaningful impact on cortisol levels.

Hormonal Effects

Clinical trials have consistently shown that baxdrostat leads to a dose-dependent reduction in
plasma and urine aldosterone levels. In a Phase 1 multiple ascending dose study, doses of 1.5
mg and higher reduced plasma aldosterone by approximately 51% to 73% by day 10. Crucially,
these studies also confirmed that baxdrostat has no meaningful impact on plasma cortisol
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levels, demonstrating its selective blockade of aldosterone synthase. An increase in the
precursor levels of 11-deoxycorticosterone and 11-deoxycortisol was only observed at a dose
of 290 mg, far exceeding the clinically effective doses.

Blood Pressure Effects

The primary therapeutic effect of baxdrostat is the lowering of systolic and diastolic blood
pressure. This has been evaluated in several key clinical trials.

Table 2: Pharmacodynamic Effects of Baxdrostat on Aldosterone and Cortisol

Change in Plasma Change in Plasma
Dose . Source
Aldosterone Cortisol

v 51% to 73% .

= 1.5 mg (Healthy . No meaningful
reduction .

Volunteers) . impact
(sustained)

| 0.5 mg, 1 mg, 2 mg (Resistant HTN) | Dose-dependent reduction | No effect | |

Table 3: Summary of Blood Pressure Reduction in Key Phase 2 & 3 Clinical Trials
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Placebo-
Corrected
Trial Population Dose Change in Source
Systolic BP
(SBP)
) Treatment-
BrigHTN .
Resistant 1mg -8.1 mmHg
(Phase 2) .
Hypertension
2mg -11.0 mmHg
Uncontrolled Not statistically
HALO (Phase 2) ) 0.5,1,2mg o
Hypertension significant*
BaxHTN (Phase Uncontrolled or
) 1 mg -8.7 mmHg
3) Resistant HTN
2mg -9.8 mmHg

Note: The HALO trial results were confounded by a large placebo effect and low adherence at
some study sites. A post hoc analysis of adherent patients showed a significant placebo-

corrected SBP decline of 7.9 mm Hg with the 2 mg dose.

Key Clinical Trial Methodologies

The clinical development of baxdrostat has involved rigorous, placebo-controlled trials to

establish its efficacy and safety.

Phase 2 BrigHTN Trial (NCT04519658)

» Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.

o Population: Patients with treatment-resistant hypertension, defined as having a blood

pressure of 130/80 mm Hg or higher while on stable doses of at least three antihypertensive

agents, including a diuretic.

« Intervention: Patients were randomized to receive baxdrostat (0.5 mg, 1 mg, or 2 mg) or a

matching placebo once daily for 12 weeks.
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» Primary Endpoint: The change in systolic blood pressure from baseline to week 12 for each
baxdrostat group compared with the placebo group.

o Workflow:

Placebo

Y

1111

Baxdrostat 0.5 mg \/
Screening Al > Primary Endpoint Analysis:
(Resistant HTN ~ [——> Ran((;l](zr;\;fzsa;tlon Trea:{.ri-:r\'/lf:kerio d Change in Systolic BP
BP >130/80 mmHg) ! — from Baseline
Baxdrostat 1.0 mg A

Baxdrostat 2.0 mg

Click to download full resolution via product page

Simplified workflow for the Phase 2 BrigHTN clinical trial.

Phase 3 BaxHTN Program (e.g., NCT06034743)

e Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 program
including the BaxHTN, BaxAsia, and Bax24 trials.

» Population: Patients aged =18 years with uncontrolled hypertension (on =2 antihypertensive
drugs) or resistant hypertension (on =3 antihypertensive drugs, including a diuretic), with a
mean seated SBP of 2140 mmHg to <170 mmHg at screening.

e Intervention: Following a placebo run-in period, eligible participants were randomized (1:1:1)
to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily for 12 weeks, in addition

to their background therapy.

e Primary Endpoint: Change in mean seated office systolic blood pressure from baseline to
Week 12 (for BaxHTN and BaxAsia) or ambulatory 24-hour average SBP (for Bax24).
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Safety and Tolerability

Across clinical trials, baxdrostat has demonstrated a favorable safety and tolerability profile.
Most treatment-emergent adverse events have been mild in severity. No instances of
adrenocortical insufficiency have been reported in key trials. As expected from its mechanism
of action, baxdrostat can cause mild, dose-dependent increases in serum potassium. In the
BrigHTN trial, baxdrostat-related increases in potassium to 6.0 mmol/L occurred in two
patients but did not recur after withdrawal and reinitiation of the drug. In the Phase 3 BaxHTN
trial, potassium levels >6.0 mmol/L were reported in 2.3% of patients on 1 mg and 3.0% on 2
mg, compared to 0.4% with placebo.
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Logical relationship of Baxdrostat's mechanism to its therapeutic effect.

Conclusion
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Baxdrostat is a highly selective aldosterone synthase inhibitor with a pharmacokinetic profile
that supports convenient once-daily dosing. Its pharmacodynamic effects are well-
characterized, demonstrating a dose-dependent reduction in aldosterone and blood pressure
without adversely affecting cortisol levels. Phase 2 and Phase 3 clinical trials have established
its efficacy in patients with treatment-resistant and uncontrolled hypertension. With a generally
favorable safety profile, baxdrostat represents a significant advancement and a promising new
therapeutic option for managing hypertension, particularly in patient populations with
aldosterone-driven disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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